molecular formula C14H19NO3 B14931250 2-phenoxy-N-[1-(tetrahydrofuran-2-yl)ethyl]acetamide

2-phenoxy-N-[1-(tetrahydrofuran-2-yl)ethyl]acetamide

Cat. No.: B14931250
M. Wt: 249.30 g/mol
InChI Key: FCPPGHJYOKTRPP-UHFFFAOYSA-N
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Description

2-phenoxy-N-[1-(tetrahydrofuran-2-yl)ethyl]acetamide is an organic compound that belongs to the class of phenoxy acetamides. This compound is characterized by the presence of a phenoxy group attached to an acetamide moiety, which is further substituted with a tetrahydrofuran ring. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-[1-(tetrahydrofuran-2-yl)ethyl]acetamide typically involves the reaction of phenoxyacetic acid with an appropriate amine derivative. One common method involves the use of tetrahydrofuran-2-yl ethylamine as the amine source. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-[1-(tetrahydrofuran-2-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form phenoxy radicals.

    Reduction: The acetamide moiety can be reduced to form corresponding amines.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Phenoxy radicals and corresponding oxidized products.

    Reduction: Amines and reduced acetamide derivatives.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

2-phenoxy-N-[1-(tetrahydrofuran-2-yl)ethyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-phenoxy-N-[1-(tetrahydrofuran-2-yl)ethyl]acetamide involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes and receptors, modulating their activity. The tetrahydrofuran ring may enhance the compound’s binding affinity and selectivity for certain targets. These interactions can lead to various biological effects, including antimicrobial and anti-inflammatory activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a phenoxy group and a tetrahydrofuran ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

N-[1-(oxolan-2-yl)ethyl]-2-phenoxyacetamide

InChI

InChI=1S/C14H19NO3/c1-11(13-8-5-9-17-13)15-14(16)10-18-12-6-3-2-4-7-12/h2-4,6-7,11,13H,5,8-10H2,1H3,(H,15,16)

InChI Key

FCPPGHJYOKTRPP-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCCO1)NC(=O)COC2=CC=CC=C2

Origin of Product

United States

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